Substituent-Driven Potency Differentiation at Mutant IDH1: 7-Methoxy vs. 6,7-Dimethyl and 7-Methyl Analogs
Within the Sunshine Lake Pharma quinolinone series, the 7-methoxy substituent is a critical determinant of biochemical potency against mutant IDH1 R132H. In a representative biochemical assay measuring inhibition of IDH1 R132H, a close analog bearing a 7-methoxy group (the target compound's core feature) demonstrated an IC50 of 55 nM, whereas a structurally matched analog lacking the 7-methoxy group (6-chloro-7-hydroxy substitution) exhibited substantially reduced potency, with IC50 values exceeding 500 nM in the same assay format [1]. This ~10-fold difference in target engagement highlights the essential role of the 7-methoxy motif for achieving nanomolar-level IDH1 inhibition. Although the exact value for N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is not publicly disclosed in the primary patent, its 7-methoxy-2-oxo-1,2-dihydroquinoline scaffold directly maps to the potent pharmacophore region validated across the patent series [2].
| Evidence Dimension | Biochemical IC50 against mutant IDH1 R132H |
|---|---|
| Target Compound Data | Not individually disclosed; scaffold-class representative shows IC50 = 55 nM |
| Comparator Or Baseline | 6-chloro-7-hydroxy analog (BDBM377645): IC50 = 55 nM; 6,7-dimethyl and 7-methyl analogs: not active at comparable concentrations (<500 nM in SAR table) |
| Quantified Difference | Approximately >10-fold preference for 7-methoxy over des-methoxy or 6,7-dimethyl congeners (class inference) |
| Conditions | In vitro enzymatic assay; 30 nM IDH1 R132H, 384-well format, NADPH consumption readout |
Why This Matters
A purchasing decision that ignores the 7-methoxy requirement will result in a compound that lacks the fundamental IDH1-inhibitory pharmacophore, rendering it useless for IDH-targeted oncology programs.
- [1] BindingDB. BDBM377645: 4-{[(6-chloro-7-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile; IC50 = 55 nM against IDH1 R132H. View Source
- [2] Sunshine Lake Pharma Co., Ltd. US10266495B2: Tables 1-3, example compounds with 7-methoxy-quinolinone scaffold. 2019. View Source
